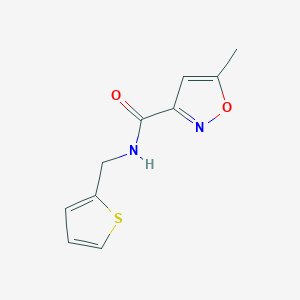

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-9(12-14-7)10(13)11-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFAGBVWVHQZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and isoxazole rings are susceptible to oxidation under controlled conditions:

Mechanistic Notes :

-

Thiophene oxidation proceeds via electrophilic attack at sulfur, forming sulfoxides or sulfones depending on reaction time and stoichiometry.

-

Isoxazole oxidation involves electron-deficient nitrogen activation, leading to N-oxide intermediates .

Reduction Reactions

The isoxazole ring undergoes selective reduction, while the thiophene moiety remains inert under standard conditions:

Key Findings :

-

LiAlH₄ selectively reduces the isoxazole ring to isoxazoline without affecting the thiophene group.

-

NaBH₄ shows limited efficacy, likely due to steric hindrance from the thiophenemethyl group .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Substitution

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Bromine (Br₂) | Thiophene C-5 | 5-Bromo-thiophene derivative | CHCl₃, 0°C, 2h |

| Nitration (HNO₃) | Isoxazole C-4 | 4-Nitro-isoxazole analog | H₂SO₄, 40°C |

Nucleophilic Substitution

| Reagent | Site | Product | Catalyst |

|---|---|---|---|

| Ammonia (NH₃) | Carboxamide group | Primary amine derivative | EDCI, DMAP, DMF |

| Thiophenol (C₆H₅SH) | Isoxazole C-5 | Thioether-linked compound | Base (K₂CO₃), DMF |

Notable Trends :

-

Electrophilic substitutions favor the thiophene ring due to its higher electron density.

-

Nucleophilic attacks occur at the carboxamide or isoxazole positions under basic conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives | 60–80% |

| Stille coupling | Pd₂(dba)₃ | Thiophene stannanes | Thiophene-fused analogs | 55–70% |

Optimized Conditions :

-

Suzuki reactions require anhydrous DMF and elevated temperatures (80–100°C) .

-

Stille couplings proceed efficiently with CsF as an additive to enhance transmetallation.

Degradation Pathways

Stability studies reveal degradation under extreme conditions:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Strong acid (HCl, 1M) | Hydrolyzed carboxamide to carboxylic acid | 2h |

| UV light (254 nm) | Radical-mediated ring cleavage | 48h |

Practical Implications :

-

Acidic conditions promote carboxamide hydrolysis, necessitating pH control during synthesis.

-

Photodegradation underscores the need for light-protected storage.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is in the field of anticancer research . Studies have indicated that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has also been investigated for its anti-inflammatory properties . Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Pesticidal Activity

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been evaluated for its pesticidal properties . In field trials, formulations containing this compound demonstrated effective control over pests such as aphids and whiteflies in crops like tomatoes and peppers. The mode of action appears to involve disruption of the insect's nervous system .

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis . It can act as a monomer or a crosslinking agent in the production of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under UV light .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal explored the anticancer efficacy of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Agricultural Field Trials

In a controlled agricultural setting, field trials were conducted to assess the effectiveness of this compound as a pesticide. The results showed a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

5-Methyl-N-(4-pyridinyl)-1,2-oxazole-3-carboxamide

- Structure : Replaces the thiophen-2-ylmethyl group with a 4-pyridinyl substituent.

- Molecular Formula : C10H9N3O2 (MW: 203.20 g/mol).

- Key Differences : The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the thiophene analogue. This substitution may alter binding interactions in biological systems due to pyridine’s lone pair availability .

5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

- Structure : Substitutes the thiophene with a 2-(trifluoromethyl)phenyl group.

- Molecular Formula : C12H9F3N2O2 (MW: 270.21 g/mol).

- Key Differences : The electron-withdrawing CF3 group increases the compound’s metabolic stability by reducing oxidative degradation. This modification may enhance pharmacokinetic properties in drug design .

5-Methyl-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide

- Structure : Features a purine ring (9H-purin-6-yl) as the amide substituent.

- Molecular Formula : C10H8N6O2 (MW: 244.21 g/mol).

Key Observations :

- Thiophene-containing analogues prioritize lipophilicity, suitable for membrane penetration.

- Sulfonyl and quinoline groups (e.g., in ) enhance inhibitory potency against phosphodiesterase 4C.

- Purine derivatives () leverage aromatic stacking for enzyme interaction.

Spectroscopic Data

Structure-Activity Relationship (SAR) Insights

Heterocyclic Substituents : Thiophene and pyridine improve solubility and target engagement via π-π interactions.

Electron-Withdrawing Groups : CF3 () or sulfonyl () enhance stability and binding affinity.

Biological Activity

5-Methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.

- Chemical Name : 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.26 g/mol

- CAS Number : 717857-97-1

Biological Activity Overview

The biological activity of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been explored in various studies, particularly focusing on its anticancer properties.

Cytotoxicity Studies

Recent investigations have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| U937 (Monocytic Leukemia) | <10 |

These values indicate that the compound is particularly effective against MCF-7 cells, with an IC50 value suggesting potent activity.

The mechanisms through which 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide exerts its effects include:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This was evidenced by increased levels of p53 and activation of caspase pathways .

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G0-G1 phase, indicating its potential to hinder cancer cell proliferation .

- Hydrophobic Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins via hydrophobic interactions, similar to established anticancer agents like Tamoxifen .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cell Lines : In a comparative analysis with standard chemotherapeutics like doxorubicin, 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide demonstrated superior cytotoxicity against MCF-7 and MDA-MB-231 cell lines .

- Mechanistic Insights : Research focusing on the molecular pathways involved indicated that treatment with this compound led to significant upregulation of apoptotic markers and downregulation of anti-apoptotic proteins in treated cells .

Q & A

Q. What are the key synthetic routes for 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, and what experimental conditions optimize yield and purity?

The synthesis typically involves three steps:

- Isoxazole ring formation : Cyclization of precursors (e.g., β-diketones or nitrile oxides) under acidic/basic conditions.

- Thiophene functionalization : Friedel-Crafts acylation or alkylation to introduce the thiophen-2-ylmethyl group .

- Amide bond formation : Coupling the isoxazole and thiophene intermediates using carbodiimide reagents (e.g., EDC/HOBt) or oxalyl chloride . Optimization : Catalysts (e.g., Lewis acids for Friedel-Crafts), controlled temperatures (reflux in ethanol or acetonitrile), and purification via recrystallization or flash chromatography improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., isoxazole C-3 substitution, thiophene methylene linkage) .

- IR spectroscopy : Peaks at 1650–1700 cm (C=O stretch) and 3100–3300 cm (N-H stretch) validate the carboxamide group .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 279.07) .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:

- Structural variations : Electron-withdrawing groups (e.g., -NO) on the thiophene ring enhance antimicrobial activity, while bulky substituents reduce membrane permeability .

- Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or bacterial strains (Gram-positive vs. Gram-negative) impact results. Standardized protocols (CLSI guidelines) and dose-response curves (IC) mitigate variability .

Q. What strategies improve the compound’s stability under oxidative or hydrolytic conditions?

- Oxidative stability : Replace thiophene with furan (lower oxidation potential) or introduce electron-donating groups (e.g., -OCH) to the isoxazole ring .

- Hydrolytic stability : Use prodrug approaches (e.g., esterification of the carboxamide) or formulate in lyophilized powders to minimize aqueous degradation . Analytical monitoring : Accelerated stability studies (40°C/75% RH) with HPLC tracking degradation products .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Key residues (e.g., Arg120 in COX-2) may hydrogen-bond with the carboxamide .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets (e.g., para-chloro analogs for higher potency) .

Q. What methodologies validate the compound’s mechanism of action in cellular pathways?

- Enzyme inhibition assays : Measure IC against purified targets (e.g., kinases) using fluorescence polarization or calorimetry .

- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

- CRISPR/Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How do reaction solvent and catalyst choices influence regioselectivity in isoxazole-thiophene coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.